Human uPA Potency and Selectivity: ZK824859 vs. UK122 Head-to-Head Comparison
ZK824859 demonstrates approximately 2.5-fold greater potency against human uPA (IC50 = 79 nM) compared to UK122 (IC50 = 200 nM) in cell-free enzymatic assays [1][2]. Additionally, ZK824859 exhibits a more quantitatively defined selectivity window: it displays 20-fold selectivity for uPA over tPA (1580 nM) and 16.8-fold selectivity over plasmin (1330 nM) [1]. In contrast, UK122 shows IC50 values >100 μM for tPA, plasmin, thrombin, and trypsin, representing a >500-fold selectivity window that, while broad, lacks the intermediate resolution necessary for certain selectivity profiling applications [2]. For researchers requiring a compound with a moderate yet well-characterized selectivity margin against closely related serine proteases, ZK824859 provides a defined, reproducible profile.
| Evidence Dimension | Human uPA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 79 nM (human uPA); IC50 = 1580 nM (human tPA); IC50 = 1330 nM (human plasmin) |
| Comparator Or Baseline | UK122: IC50 = 200 nM (human uPA); IC50 >100 μM (human tPA, plasmin, thrombin, trypsin) |
| Quantified Difference | ZK824859 is 2.5-fold more potent against uPA than UK122; ZK824859 shows ~20-fold selectivity vs. tPA and ~17-fold selectivity vs. plasmin, whereas UK122 shows >500-fold selectivity |
| Conditions | Cell-free indirect uPA enzymatic assay; recombinant human proteins |
Why This Matters
Procurement decisions should account for potency requirements and selectivity profiling needs: ZK824859 offers higher uPA affinity with moderate, defined selectivity, while UK122 may confound experiments where residual tPA/plasmin activity influences outcomes.
- [1] Islam I, Yuan S, West CW, Adler M, Bothe U, Bryant J, Chang Z, Chu K, Emayan K, Gualtieri G, Ho E, Light D, Mallari C, Morser J, Phillips G, Schaefer C, Sukovich D, Whitlow M, Chen D, Buckman BO. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis. Bioorg Med Chem Lett. 2018 Nov 1;28(20):3372-3375. View Source
- [2] Zhu M, Gokhale VM, Szabo L, Munoz RM, Baek H, Bashyam S, Hurley LH, Von Hoff DD, Han H. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007 Apr;6(4):1348-56. View Source
